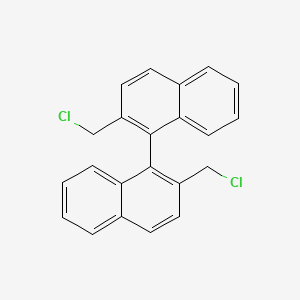
ThyroxineAcyl-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ThyroxineAcyl-beta-D-Glucuronide is a metabolite of thyroxine, a crucial hormone produced by the thyroid gland. Thyroxine plays a vital role in regulating metabolism, brain development, cardiac function, and overall growth. The glucuronidation of thyroxine, resulting in the formation of this compound, is a phase II detoxification reaction that enhances the water solubility of thyroxine, facilitating its excretion through bile and urine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ThyroxineAcyl-beta-D-Glucuronide involves the glucuronidation of thyroxine. This process is catalyzed by UDP-glucuronyltransferases (UGTs) using UDPGA as a cofactor. The UGT1A and UGT2B families are primarily responsible for this reaction. In humans, UGT1A3 catalyzes the glucuronidation of the side-chain carboxyl group, leading to the formation of acyl glucuronides .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the activity of UGT enzymes and the stability of the product .
Analyse Chemischer Reaktionen
Types of Reactions: ThyroxineAcyl-beta-D-Glucuronide undergoes various chemical reactions, including hydrolysis and transacylation. These reactions are crucial for its metabolism and excretion .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, facilitated by β-glucuronidases in the colon.
Transacylation: This reaction involves the transfer of the acyl group to other molecules, which can lead to the formation of protein adducts.
Major Products: The major products formed from these reactions include free thyroxine and its metabolites, which are further processed and excreted by the body .
Wissenschaftliche Forschungsanwendungen
ThyroxineAcyl-beta-D-Glucuronide has several scientific research applications:
Wirkmechanismus
ThyroxineAcyl-beta-D-Glucuronide exerts its effects through the glucuronidation of thyroxine. This process involves the addition of a glucuronic acid moiety to thyroxine, increasing its water solubility and facilitating its excretion. The molecular targets include UGT enzymes, particularly UGT1A3, which catalyzes the glucuronidation reaction . The pathways involved include phase II detoxification and enterohepatic circulation .
Vergleich Mit ähnlichen Verbindungen
Thyroxine 4’-O-beta-D-glucuronide: Another glucuronide metabolite of thyroxine, differing in the position of glucuronidation.
Triiodothyronine (T3) glucuronides: Metabolites of triiodothyronine, another thyroid hormone, which undergo similar glucuronidation reactions.
Uniqueness: ThyroxineAcyl-beta-D-Glucuronide is unique due to its specific glucuronidation at the side-chain carboxyl group, catalyzed by UGT1A3. This specificity influences its metabolic pathway and excretion profile, distinguishing it from other thyroxine glucuronides .
Eigenschaften
Molekularformel |
C21H19I4NO10 |
|---|---|
Molekulargewicht |
953.0 g/mol |
IUPAC-Name |
6-[2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H19I4NO10/c22-8-4-7(5-9(23)13(8)27)34-17-10(24)1-6(2-11(17)25)3-12(26)20(33)36-21-16(30)14(28)15(29)18(35-21)19(31)32/h1-2,4-5,12,14-16,18,21,27-30H,3,26H2,(H,31,32) |
InChI-Schlüssel |
HMTFXPJOBPIOIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12077500.png)
![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)
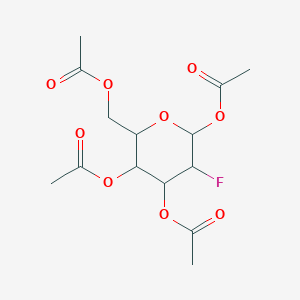

![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)
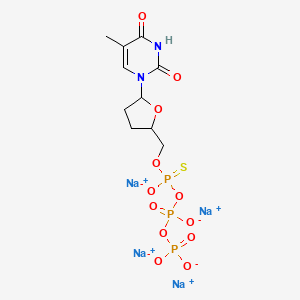
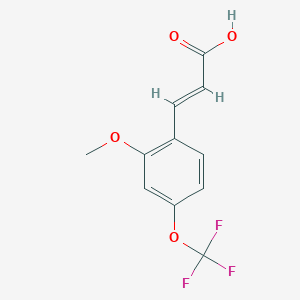
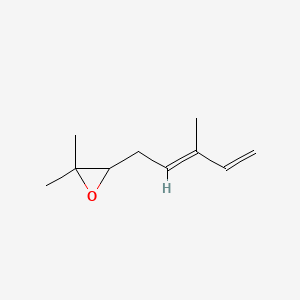


![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)

